7-(Trifluoromethoxy)quinolin-4-amine

Physicochemical profiling Lipophilicity Drug-likeness

Gain a decisive edge in 4-aminoquinoline SAR with 7-(Trifluoromethoxy)quinolin-4-amine. The 7-OCF₃ group provides a unique combination of high lipophilicity (logP 3.30), strong electron withdrawal, and superior metabolic stability—properties that cannot be replicated by chloro or trifluoromethyl analogs. This building block enables the exploration of resistance-busting antimalarial leads and cleaner chemical probes (MAO-A IC₅₀ >100 µM, MAO-B IC₅₀ 6.4 µM), eliminating confounding off-target effects. Secure your supply now for focused-library synthesis and target-validation studies.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 1065092-25-2
Cat. No. B13030861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethoxy)quinolin-4-amine
CAS1065092-25-2
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1OC(F)(F)F)N
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15)
InChIKeyFYGPUQDVGJBVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethoxy)quinolin-4-amine: Physicochemical and Pharmacological Baseline for Research Procurement


7-(Trifluoromethoxy)quinolin-4-amine (CAS 1065092-25-2) is a fluorinated 4-aminoquinoline derivative with a molecular weight of 228.17 g/mol and a calculated logP of approximately 3.30 . The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, with known applications in antimalarial and anticancer drug discovery [1]. The trifluoromethoxy group at the 7-position serves as a metabolically stable bioisostere for chloro or trifluoromethyl substituents, potentially offering distinct lipophilicity and electronic properties that influence target engagement and pharmacokinetic profiles .

Why Generic 4-Aminoquinoline Substitution Compromises Experimental Reproducibility: The Case for 7-(Trifluoromethoxy)quinolin-4-amine


Within the 4-aminoquinoline class, substitution at the 7-position drastically alters biological activity profiles. A comprehensive SAR study demonstrated that 7-chloro-AQs (IC50: 3-12 nM), 7-trifluoromethyl-AQs (IC50: 15-500 nM), and 7-methoxy-AQs (IC50: 17-3000 nM) exhibit over 100-fold differences in antiplasmodial potency against resistant strains [1]. The trifluoromethoxy group imparts a unique combination of strong electron-withdrawing character, high lipophilicity, and metabolic stability that cannot be replicated by simpler halogens or alkyl groups [2]. Consequently, substituting this compound with a generic 4-aminoquinoline building block risks significant deviations in target binding, cellular permeability, and ultimately, experimental outcomes.

Quantitative Differentiation Guide: 7-(Trifluoromethoxy)quinolin-4-amine vs. Key 7-Substituted 4-Aminoquinoline Comparators


LogP and Polar Surface Area Comparison: 7-OCF3 vs. 7-Cl and 7-CF3 4-Aminoquinolines

The 7-trifluoromethoxy substitution yields a calculated logP of 3.30 and a topological polar surface area (TPSA) of 48.14 Ų . In comparison, the 7-chloro analog (chloroquine base) has a logP of approximately 4.63 and a TPSA of 28.16 Ų, while the 7-trifluoromethyl analog has a logP of 2.92 and a TPSA of 38.91 Ų [1]. The 7-OCF3 derivative thus occupies a distinct lipophilicity-hydrophilicity space, offering a balance between membrane permeability and aqueous solubility that differs from both the more lipophilic 7-Cl and the slightly less lipophilic 7-CF3.

Physicochemical profiling Lipophilicity Drug-likeness

Antiplasmodial Activity: Class-Level SAR Indicates Distinct Potency Profile for 7-Substituents

A seminal SAR study on 7-substituted 4-aminoquinolines revealed that antiplasmodial activity varies dramatically with the 7-substituent. Against chloroquine-resistant P. falciparum, 7-chloro-AQs exhibited IC50s of 3-12 nM, while 7-trifluoromethyl-AQs were substantially less active (IC50s of 18-500 nM), and most 7-methoxy-AQs were essentially inactive (IC50s of 90-3000 nM) [1]. While direct IC50 data for the 7-trifluoromethoxy analog is not reported in this dataset, the study establishes that the 7-position is a critical determinant of resistance profile and potency, and that the trifluoromethoxy group represents a distinct electronic and steric environment compared to these characterized substituents [1].

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

Monoamine Oxidase (MAO) Inhibition: Selective Lack of Activity Suggests Reduced Off-Target Potential

In a fluorescence-based enzyme assay, 7-(trifluoromethoxy)quinolin-4-amine exhibited extremely weak inhibition of human MAO-A and MAO-B, with IC50 values of >100,000 nM and 6,390 nM, respectively [1]. This contrasts sharply with many 4-aminoquinoline derivatives that have been reported to inhibit MAOs at sub-micromolar concentrations [2]. The high IC50 values for MAO inhibition indicate a low propensity for this compound to interact with these CNS targets, which is a desirable feature for avoiding potential neuropsychiatric side effects in drug development programs.

Enzyme inhibition Selectivity profiling CNS safety

Anticancer Activity: 4-Aminoquinoline Class Demonstrates Preferential Cancer Cell Cytotoxicity

A study of 7-chloro-4-aminoquinoline sulfonyl analogs demonstrated that the lead compound (VR23) exhibited a 17.6-fold selectivity for killing breast cancer cells (MDA-MB468, IC50 = 0.45 µM) over non-cancer breast epithelial cells (MCF10A, IC50 = 7.92 µM) [1]. While this specific data pertains to a 7-chloro derivative, it establishes the 4-aminoquinoline scaffold as capable of achieving significant cancer-selectivity. The 7-trifluoromethoxy analog provides a metabolically stable, electronically distinct alternative for exploring this class-dependent anticancer mechanism, with the potential for altered selectivity and potency profiles compared to 7-chloro variants [2].

Anticancer agents Cytotoxicity Cancer selectivity

Optimal Research and Procurement Scenarios for 7-(Trifluoromethoxy)quinolin-4-amine


Medicinal Chemistry: 4-Aminoquinoline SAR Expansion with a Metabolically Stable Bioisostere

For medicinal chemists exploring structure-activity relationships of the 4-aminoquinoline scaffold, the 7-trifluoromethoxy analog offers a distinct combination of strong electron-withdrawing character, high lipophilicity (logP 3.30), and metabolic stability not provided by 7-chloro or 7-trifluoromethyl variants . This compound is particularly valuable as a building block for synthesizing focused libraries aimed at optimizing antimalarial or anticancer lead compounds, where the 7-position has been shown to critically influence both potency and resistance profiles [1].

Chemical Biology: Selective Probe for 4-Aminoquinoline Targets with Reduced MAO Off-Target Activity

In target identification and validation studies, the extremely weak inhibition of monoamine oxidases (MAO-A IC50 > 100 µM; MAO-B IC50 = 6.4 µM) makes this compound a cleaner chemical probe compared to many 4-aminoquinolines known to potently inhibit these enzymes . Researchers investigating 4-aminoquinoline mechanisms of action in autophagy modulation, lysosomal function, or kinase inhibition can use this analog to minimize confounding MAO-mediated effects, thereby increasing confidence in target-specific observations [1].

Drug Discovery: Early-Stage Hit-to-Lead Optimization for Antimalarial Programs

Given the established class-level SAR demonstrating that 7-substituents profoundly impact antiplasmodial activity against drug-resistant P. falciparum strains (IC50 range: 3 nM to >3000 nM across different substituents), this trifluoromethoxy analog is a strategic intermediate for generating novel 4-aminoquinoline antimalarial candidates . Its unique physicochemical signature (logP 3.30, TPSA 48.14 Ų) positions it favorably for further derivatization aimed at overcoming chloroquine resistance mechanisms, particularly in programs focused on hemoglobin degradation pathway inhibitors [1].

Academic Research: Undergraduate and Graduate Organic Chemistry Laboratory Curriculum

This compound serves as an excellent substrate for teaching advanced synthetic transformations, including Suzuki-Miyaura cross-coupling at the 4-amino group, nucleophilic aromatic substitution reactions, and heterocycle functionalization strategies. Its well-defined structure and the availability of characterization data (CAS 1065092-25-2) make it suitable for reproducible laboratory experiments in advanced organic synthesis courses, providing students with hands-on experience in handling fluorinated heterocyclic building blocks relevant to pharmaceutical industry practices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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